KadcoccinoneN
CAS No.:
Cat. No.: VC17851662
Molecular Formula: C30H46O3
Molecular Weight: 454.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H46O3 |
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Molecular Weight | 454.7 g/mol |
IUPAC Name | (E,6R)-2-methyl-6-[(9R,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
Standard InChI | InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,22+,24?,28-,29-,30+/m1/s1 |
Standard InChI Key | VOYZLKWKVLYJHD-VHBZLWARSA-N |
Isomeric SMILES | C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES | CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Introduction
Structural Elucidation and Classification
Core Skeleton and Stereochemical Features
Kadcoccinone N belongs to the 14(13→12)-abeo-lanostane triterpenoid family, characterized by a rearranged 6/6/5/6-fused tetracyclic core . This structural rearrangement arises from a Wagner-Meerwein hydride shift, which relocates the C-14 methyl group to C-12, forming a unique pentacyclic system (Figure 1). Key features include:
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Molecular Formula: C₃₂H₄₈O₆ (inferred from homologs like kadcoccine acid N) .
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Functional Groups: A C-3 ketone, C-17 side chain with a 5-substituted 2(5H)-furanone moiety, and multiple hydroxyl and acetyloxy substitutions .
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Stereochemistry: Absolute configurations at C-23 (R) and C-24 (S) were confirmed via electronic circular dichroism (ECD) spectral analysis in related compounds .
Table 1: Comparative Structural Features of Kadcoccinone N and Analogues
Biosynthetic Origin and Natural Sources
Kadcoccinone N is biosynthesized via the mevalonate pathway in Kadsura coccinea stems, where oxidative modifications of lanostane precursors yield its rearranged skeleton . Key steps include:
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Cyclization of 2,3-oxidosqualene to form protosteryl cation.
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Methyl migration from C-14 to C-12, forming the abeo-lanostane backbone.
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Late-stage oxidation at C-3 and C-17 to introduce ketone and furanone groups .
The compound has been isolated from ethyl acetate extracts of K. coccinea stems, with a yield of 0.0028% (w/w) .
Pharmacological Activities
Cytotoxic Effects
Kadcoccinone N demonstrates moderate cytotoxicity against human tumor cell lines:
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HL-60 (leukemia): IC₅₀ = 3.11 μM
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HeLa (cervical cancer): IC₅₀ = 7.77 μM
Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation, though direct evidence for Kadcoccinone N remains pending .
Cytochrome P450 Inhibition
Structural analogs inhibit cytochrome P450 3A4 (CYP3A4), a key drug-metabolizing enzyme. Quantitative structure-activity relationship (QSAR) models indicate that:
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LogP values >4.2 enhance membrane permeability and enzyme binding.
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C-17 hydrophobic substituents (e.g., furanone) improve inhibitory potency by 37% compared to carboxylate derivatives .
Synthetic and Analytical Challenges
Synthesis
Total synthesis remains elusive due to:
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Complex stereochemistry: Eight contiguous stereocenters require asymmetric catalysis.
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Furanone instability: Prone to ring-opening under acidic conditions .
Semisynthesis from abundant precursors like anwuweizic acid is being explored .
Analytical Characterization
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HRESIMS: [M+H]⁺ at m/z 529.3421 (calc. 529.3429 for C₃₂H₄₈O₆) .
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¹³C NMR: Key signals at δ 216.5 (C-3 ketone), 178.2 (C-28 furanone carbonyl), and 72.4 (C-14 hydroxyl) .
Future Research Directions
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Target Identification: Use CRISPR-Cas9 screening to map Kadcoccinone N’s molecular targets.
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Prodrug Development: Mask polar hydroxyl groups with acetyl promoieties to enhance bioavailability.
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Ecological Studies: Investigate K. coccinea cultivation under climate stress to ensure sustainable sourcing.
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